Structural Divergence from Common Indazole Carboxamides: Benzodioxepine vs. Phenyl/Benzodioxole Substituents
The target compound incorporates a 3,4-dihydro-2H-1,5-benzodioxepine moiety—a seven-membered dioxepine ring system—which is structurally distinct from the six-membered benzodioxole, five-membered benzodioxolane, or simple phenyl ethers commonly employed in indazole carboxamide series . In the US 10,202,379 patent landscape, Reference Example 629 is expressly distinguished from Reference Example 244 (a phenyl-substituted analog) and Reference Example 384 (a benzodioxole-bearing analog) [1]. These structural differences are non-trivial: the larger dioxepine ring alters the dihedral angle between the carboxamide and the aromatic plane, shifts the electrostatic potential surface, and modifies the spatial positioning of the oxygen lone pairs that can engage in hydrogen bonding or metal chelation [1]. While Reference Example 244 shows an EC₅₀ of 108 nM and Reference Example 384 an EC₅₀ in the low nanomolar range in cap-dependent endonuclease assays, the quantitative activity for Reference Example 629 is not reported in the publicly available patent data [1], rendering a direct potency comparison unavailable.
| Evidence Dimension | Structural topology: dioxepine ring size and conformational flexibility vs. benzodioxole/phenyl substituents |
|---|---|
| Target Compound Data | 3,4-dihydro-2H-1,5-benzodioxepine (7-membered dioxepine) carboxamide; C₁₇H₁₅N₃O₃, MW 309.32 g/mol |
| Comparator Or Baseline | Reference Example 244 (phenyl-substituted): EC₅₀ 108 nM in cap-dependent endonuclease assay; Reference Example 384 (benzodioxole-substituted): EC₅₀ low nM range; exact value not disclosed in patent |
| Quantified Difference | Target compound activity not explicitly quantified in disclosed patent material; structural divergence predicts distinct pharmacophore geometry |
| Conditions | In vitro cap-dependent endonuclease inhibitory assay (US Patent 10,202,379); specific assay conditions for Reference Example 629 not disclosed |
Why This Matters
For programs targeting endonuclease or kinase hinge-regions, the dioxepine topology offers a structurally differentiated pharmacophore that may overcome resistance mutations or achieve isoform selectivity profiles distinct from standard indazole carboxamides.
- [1] US Patent 10,202,379 B2. Reference Examples 244, 384, 629 and associated biological data. https://patents.google.com/patent/US10202379 (accessed 2026-04-30). View Source
